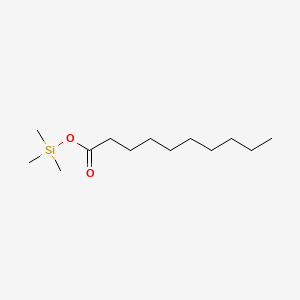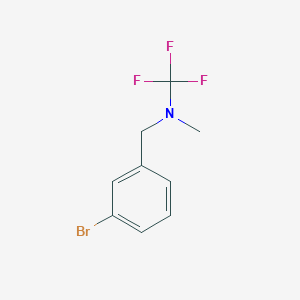
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is a complex organic compound with a molecular formula of C21H23N5OS and a molecular weight of 393.5052 . This compound is known for its vibrant color properties and is often used in the textile industry as a dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 6-methoxy-2-aminobenzothiazole and coupling it with 4-amino-3-butylnitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3-(ethyl(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-:
Propanenitrile, 3-(butyl(4-((6-methoxybenzothiazol-2-yl)azo)phenyl)amino)-: Another azo dye with similar applications.
Uniqueness
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct color properties and chemical reactivity. This makes it particularly valuable in applications requiring precise color matching and stability.
Propriétés
Numéro CAS |
63589-45-7 |
|---|---|
Formule moléculaire |
C21H23N5OS |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-[N-butyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C21H23N5OS/c1-3-4-13-26(14-5-12-22)17-8-6-16(7-9-17)24-25-21-23-19-11-10-18(27-2)15-20(19)28-21/h6-11,15H,3-5,13-14H2,1-2H3 |
Clé InChI |
FUFUVKQBLHIVEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)





![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)



![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)

